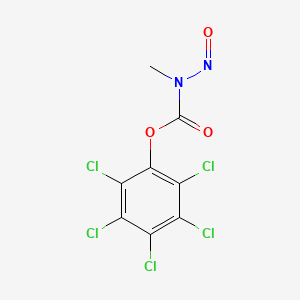
Pentachlorophenyl methyl(nitroso)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl methyl(nitroso)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities. This compound, in particular, is known for its unique structure, which includes a pentachlorophenyl group, a methyl group, and a nitroso group attached to a carbamate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methyl(nitroso)carbamate typically involves the reaction of pentachlorophenol with methyl isocyanate in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The nitroso group can be introduced through a subsequent reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorophenyl methylcarbamate oxides.
Reduction: Formation of pentachlorophenyl methylcarbamate amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Pentachlorophenyl methyl(nitroso)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mécanisme D'action
The mechanism of action of pentachlorophenyl methyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenyl methylcarbamate: Lacks the nitroso group but shares similar structural features.
Pentachlorophenyl ethylcarbamate: Contains an ethyl group instead of a methyl group.
Pentachlorophenyl nitrosocarbamate: Similar structure but with variations in the carbamate backbone.
Uniqueness
Pentachlorophenyl methyl(nitroso)carbamate is unique due to the presence of both the pentachlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
80354-52-5 |
|---|---|
Formule moléculaire |
C8H3Cl5N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H3Cl5N2O3/c1-15(14-17)8(16)18-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 |
Clé InChI |
WPRAEAZFPZVJRV-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


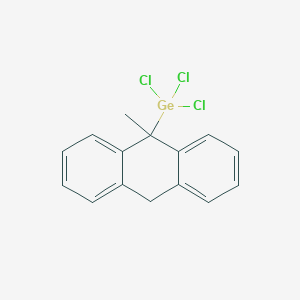

![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
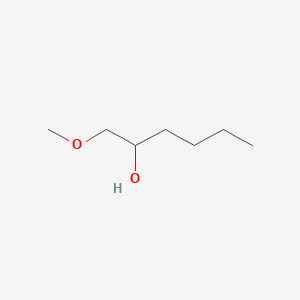
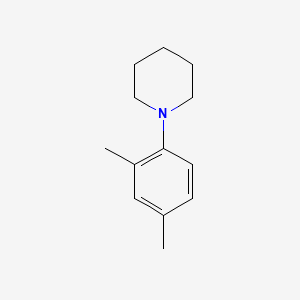
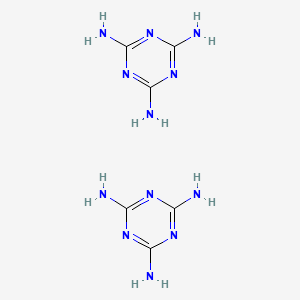
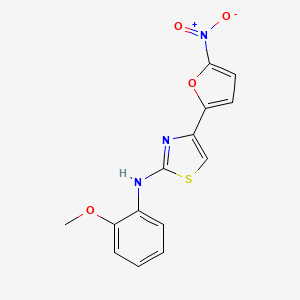
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
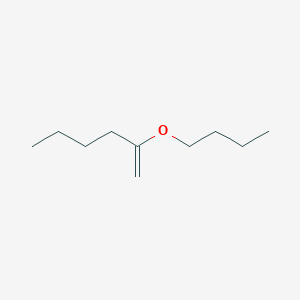
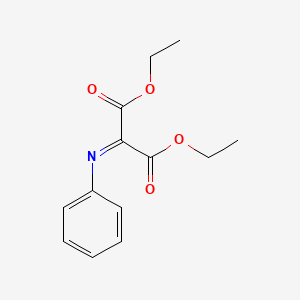
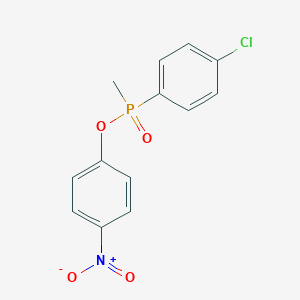
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
